molecular formula C7H16O3 B6282667 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol CAS No. 20637-34-7

3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

Cat. No.: B6282667
CAS No.: 20637-34-7
M. Wt: 148.20 g/mol
InChI Key: GJDPWHURBFNYAV-UHFFFAOYSA-N
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Description

Structural Significance and Functional Group Analysis

The chemical identity of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is fundamentally defined by its molecular structure. Possessing the chemical formula C7H16O3, this compound is characterized by a central quaternary carbon atom, a feature that imparts significant steric hindrance. wikipedia.org This central carbon is bonded to a methyl group, a primary alcohol (-CH2OH), and two methoxymethyl (-CH2OCH3) groups.

The presence of both hydroxyl and ether functional groups within the same molecule gives it a dual chemical nature. The primary alcohol group is a site for a wide array of chemical transformations, including oxidation to aldehydes or carboxylic acids, and esterification reactions. The two methoxy (B1213986) groups, on the other hand, are relatively inert ether functionalities, which can influence the compound's solubility and thermal stability. The neopentyl-like core structure, with a quaternary carbon, is known to enhance thermal and hydrolytic stability in derived polymers. This structural arrangement is analogous to that of neopentyl glycol (2,2-dimethylpropane-1,3-diol), a well-known monomer in polymer chemistry valued for the durability it imparts to polyesters. wikipedia.org

Table 1: Physicochemical Properties of this compound wikipedia.org

PropertyValue
Molecular FormulaC7H16O3
Molecular Weight148.20 g/mol
IUPAC NameThis compound
CAS Number20637-34-7
Synonyms1-Propanol, 3-methoxy-2-(methoxymethyl)-2-methyl-; 2,2-bis(methoxymethyl)-1-propanol; 2-Hydroxymethyl-1,3-dimethoxy-2-methylpropane

Overview of its Role as a Versatile Chemical Intermediate

While direct and extensive research on the specific applications of this compound as a chemical intermediate is still emerging, its structural features suggest a high potential for versatility in organic synthesis. Its role as a functionalized diol analog makes it an attractive candidate for the synthesis of a variety of macromolecules and specialty chemicals.

The primary alcohol group can serve as a reactive handle for the introduction of various functionalities or for polymerization. For instance, it can be envisioned as a monomer in the production of polyesters, polyurethanes, and polyethers. The presence of the two methoxymethyl side chains would likely influence the properties of the resulting polymers, potentially leading to materials with enhanced flexibility, solubility, and modified thermal properties.

Drawing parallels from the well-established applications of neopentyl glycol, it can be inferred that this compound could be a valuable intermediate in the synthesis of:

Polyester (B1180765) Resins: For use in coatings, and fiberglass-reinforced plastics, where the neopentyl structure contributes to excellent weatherability and chemical resistance. wikipedia.org

Synthetic Lubricants: The sterically hindered core can lead to the formation of esters with high thermal and oxidative stability. wikipedia.org

Plasticizers: To increase the flexibility and durability of various plastics. wikipedia.org

Furthermore, the compound could be a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries, where the introduction of a sterically hindered, functionalized building block could be advantageous.

Current Research Trends Involving Related Methoxymethyl Alcohols

The broader class of methoxymethyl alcohols and related polyether diols is an active area of research, with several key trends that highlight the potential significance of compounds like this compound.

One prominent trend is the development of functional polymers with tailored properties . Researchers are increasingly exploring the use of novel diols as monomers to precisely control the architecture and functionality of polymers. The incorporation of diols with unique side chains, such as the methoxymethyl groups in the subject compound, can lead to polymers with specific characteristics, such as altered glass transition temperatures, improved solubility in various solvents, and enhanced biocompatibility for medical applications.

Another significant area of research is the synthesis and application of sterically hindered diols in polymer chemistry . The steric bulk around the reactive hydroxyl groups can influence the polymerization kinetics and the final properties of the polymer. For instance, the use of sterically hindered diols can lead to polymers with increased amorphous character, which can be desirable for applications requiring optical clarity or specific mechanical properties. Recent studies have focused on overcoming the lower reactivity of sterically hindered secondary diols in polyester synthesis to create bio-based polymers with high molecular weights. nih.gov

Furthermore, there is a growing interest in polyether diols for the synthesis of high-performance polyurethanes and other elastomers . The ether linkages in these diols provide flexibility and can improve the low-temperature properties of the resulting polymers. The unique structure of this compound, which combines a diol-like functionality (after potential derivatization of the primary alcohol) with ether groups, places it at the intersection of these research trends.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20637-34-7

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

InChI

InChI=1S/C7H16O3/c1-7(4-8,5-9-2)6-10-3/h8H,4-6H2,1-3H3

InChI Key

GJDPWHURBFNYAV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(COC)COC

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Routes to 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol

While specific, dedicated literature on the synthesis of this compound is not extensively documented, its structure strongly suggests that it can be prepared from the readily available precursor, 2-(hydroxymethyl)-2-methylpropane-1,3-diol, also known as trimethylolpropane. A plausible and well-established method for forming the ether linkages is the Williamson ether synthesis. wikipedia.org

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgchem-station.com The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the selective methylation of two of the three hydroxyl groups of 2-(hydroxymethyl)-2-methylpropane-1,3-diol.

A potential synthetic approach would be a two-step process:

Monoprotection of the Triol: To achieve selective methylation, two of the three hydroxyl groups would need to be differentiated from the third. This could be accomplished by employing a protecting group strategy. For instance, reacting 2-(hydroxymethyl)-2-methylpropane-1,3-diol with a suitable protecting group under controlled conditions could yield a monoprotected derivative, leaving two free hydroxyl groups.

Williamson Ether Synthesis: The resulting diol can then be subjected to the Williamson ether synthesis. This would involve treating the diol with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl groups, followed by the addition of a methylating agent like methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4).

Deprotection: The final step would be the removal of the protecting group to reveal the primary alcohol functionality, yielding this compound.

The choice of base, solvent, and reaction conditions would be critical to optimize the yield and minimize side reactions, such as elimination. chem-station.com Polar aprotic solvents like DMF or DMSO are often used to facilitate SN2 reactions. chem-station.com

An alternative approach could involve the direct partial methylation of 2-(hydroxymethyl)-2-methylpropane-1,3-diol, although achieving high selectivity for the desired product over the mono- and tri-methylated byproducts could be challenging.

Utilization as a Core Building Block in Organic Synthesis

The structure of this compound makes it a potentially valuable building block in organic synthesis. The presence of a primary alcohol provides a reactive handle for a variety of chemical transformations, while the two methoxy (B1213986) groups can influence the molecule's solubility and conformational properties.

As a polyether polyol, it can be incorporated into larger polymeric structures. Polyether polyols are key components in the synthesis of polyurethanes, which have a wide range of applications in foams, elastomers, coatings, and adhesives. njchm.comkoyonchem.com The specific structure of this compound, with its neopentyl core, could impart desirable properties such as thermal stability and resistance to hydrolysis in the resulting polymers.

The primary hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of compounds. Furthermore, it can undergo esterification or etherification reactions to attach various other functional groups, making it a versatile scaffold for the synthesis of more complex molecules.

Derivatization Approaches for Complex Molecular Architectures

The single primary hydroxyl group in this compound is the primary site for derivatization to construct more complex molecular architectures.

Esterification: The alcohol can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This allows for the introduction of a wide variety of functional groups, which can be used to tune the physical and chemical properties of the resulting molecule.

Etherification: Further etherification of the remaining hydroxyl group using a different alkyl halide via the Williamson ether synthesis would lead to a tri-ether. This could be a strategy to create unsymmetrical polyether molecules with tailored properties.

Conversion to Halides: The hydroxyl group can be converted to a good leaving group, such as a tosylate or a halide (e.g., using SOCl2 or PBr3). This opens up the possibility for nucleophilic substitution reactions, allowing the introduction of a wide range of nucleophiles, including amines, azides, and cyanides, to build more complex structures.

Polymerization: As mentioned, this molecule can serve as a monomer or a chain extender in polymerization reactions. For example, it could be used in the synthesis of polyesters, polycarbonates, and polyurethanes. The methoxy groups would likely increase the flexibility of the polymer chains.

Green Chemistry Approaches in this compound Production

Applying the principles of green chemistry to the synthesis of this compound would focus on several key areas:

Use of Renewable Feedstocks: The precursor, 2-(hydroxymethyl)-2-methylpropane-1,3-diol, can be synthesized from renewable resources. Exploring bio-based routes to this starting material would be a key green chemistry objective.

Atom Economy: The Williamson ether synthesis, while effective, has a moderate atom economy due to the formation of a salt byproduct. Catalytic methods for etherification that have higher atom economy are an active area of research.

Safer Solvents and Reagents: Traditional Williamson ether synthesis may use hazardous solvents and strong bases. The development of synthetic routes that utilize greener solvents (e.g., water, supercritical CO2, or bio-derived solvents) and milder, more selective catalysts would be a significant improvement.

Catalysis: The use of catalytic methylation agents instead of stoichiometric reagents like methyl iodide would be a greener alternative. For example, dimethyl carbonate, when used with a suitable catalyst, can act as a green methylating agent, with methanol (B129727) being the only byproduct.

Chemical Reactivity and Transformation Mechanisms

Hydroxyl Group Reactivity: Esterification, Etherification, and Oxidation Pathways

The primary hydroxyl group in 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is the main site for several key chemical transformations, including esterification, etherification, and oxidation. However, the steric bulk of the adjacent quaternary carbon atom, substituted with a methyl and two methoxymethyl groups, significantly impacts the reaction rates and conditions required for these transformations.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a viable but often slow method for sterically hindered alcohols. chemguide.co.ukyoutube.com To overcome the steric hindrance and the reversible nature of the Fischer esterification, more reactive carboxylic acid derivatives are often employed. organic-chemistry.org

Esterification Method Reagents General Conditions Notes
Fischer EsterificationCarboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄)Heat, often with removal of waterEquilibrium reaction; steric hindrance can lead to slow reaction rates.
Acylation with Acyl ChloridesAcyl Chloride, Base (e.g., Pyridine)Room temperature or gentle heatingVigorous reaction, produces HCl as a byproduct which is neutralized by the base. chemguide.co.uk
Acylation with Acid AnhydridesAcid Anhydride, Catalyst (e.g., DMAP) or heatWarming is usually requiredSlower than with acyl chlorides but avoids the generation of HCl. chemguide.co.uk

Etherification: The synthesis of ethers from this compound typically involves the conversion of the hydroxyl group into a better leaving group or the formation of an alkoxide. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. organic-chemistry.org Due to the steric hindrance around the hydroxyl group, strong bases such as sodium hydride are often required to form the alkoxide.

Alternatively, acid-catalyzed dehydration can be used to form symmetrical ethers from primary alcohols, though this method is less suitable for producing unsymmetrical ethers and can be complicated by competing elimination reactions at higher temperatures. researchgate.net

Oxidation Pathways: The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org The oxidation to an aldehyde requires milder oxidizing agents to prevent overoxidation to the carboxylic acid. quora.com For sterically hindered primary alcohols, specific and potent oxidizing agents may be necessary to achieve efficient conversion. reddit.com

Oxidation Product Oxidizing Agent Typical Conditions
AldehydePyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)Anhydrous conditions
Carboxylic AcidPotassium permanganate (B83412) (KMnO₄), Chromic acid (Jones reagent)Strong acidic or basic conditions, heat

Ether Linkage Transformations and Cleavages

The two methoxy (B1213986) groups in this compound are relatively inert to many chemical reagents. However, under strongly acidic conditions, the ether linkages can be cleaved. masterorganicchemistry.com The most common reagents for ether cleavage are strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). youtube.com

The mechanism of ether cleavage is typically a nucleophilic substitution reaction. masterorganicchemistry.com The first step involves the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the carbon atom of the ether linkage. For the primary methoxymethyl groups in this molecule, the cleavage is expected to proceed via an Sₙ2 mechanism. masterorganicchemistry.com

Under forcing conditions with excess hydrohalic acid, the newly formed hydroxyl group from the cleavage can also be converted to an alkyl halide.

Nucleophilic Character and Addition Reactions

The primary alcohol group of this compound possesses nucleophilic character due to the lone pairs of electrons on the oxygen atom. This nucleophilicity is central to its reactivity in esterification and etherification reactions, where the alcohol attacks an electrophilic carbon atom. libretexts.org

While the molecule itself is not typically a substrate for nucleophilic addition in the way a carbonyl compound is, its hydroxyl group can participate as a nucleophile in addition reactions to unsaturated systems. For instance, under appropriate catalytic conditions, it could potentially undergo Michael addition to α,β-unsaturated carbonyl compounds.

The steric hindrance provided by the neopentyl-like structure can, however, diminish the nucleophilicity of the hydroxyl group, necessitating more forcing reaction conditions or the use of stronger bases to enhance its nucleophilic character by converting it to the corresponding alkoxide.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a powerful tool in organic synthesis. nih.gov Alcohols are common components in MCRs, often serving as nucleophiles.

While specific examples of this compound participating in multicomponent reactions are not extensively documented, its primary alcohol functionality suggests its potential utility in such transformations. For instance, it could act as the alcohol component in isocyanide-based MCRs like the Ugi or Passerini reactions, which typically involve a carbonyl compound, an amine (for Ugi), a carboxylic acid, and an isocyanide. nih.gov The steric hindrance of the neopentyl core could influence the feasibility and outcome of such reactions.

Stereochemical Considerations in Derivative Synthesis

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, reactions involving this molecule will not inherently produce stereoisomers unless a chiral reagent or catalyst is used, or a new stereocenter is created during the reaction with a prochiral substrate.

For instance, if the hydroxyl group of this compound were to react with a chiral carboxylic acid, the resulting ester would be a single diastereomer. Similarly, if this alcohol were used in a stereoselective synthesis to introduce the 3-methoxy-2-(methoxymethyl)-2-methylpropoxy group into a chiral molecule, the stereochemical outcome would be determined by the reaction mechanism and the stereochemistry of the other reactants and catalysts involved. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, for example, involves creating a stereogenic quaternary center, highlighting that complex chiral structures can be built around a 2,2-disubstituted core. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. While a complete, publicly available experimental spectrum for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol is not widely documented, a theoretical analysis based on its structure allows for the prediction of its key spectral features.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the five non-equivalent proton environments in the molecule. The methyl protons attached to the quaternary carbon would likely appear as a singlet. The two sets of methoxy (B1213986) protons, being chemically distinct, are predicted to each produce a singlet. The two methylene (B1212753) groups, being diastereotopic due to the adjacent chiral center, would each be expected to show a pair of doublets (an AX system). The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum is anticipated to display seven unique resonances, corresponding to each carbon atom in the molecule. The spectrum would include signals for the quaternary carbon, the methyl carbon, two distinct methoxy carbons, and two different methylene carbons, as well as the carbon bearing the hydroxyl group. The chemical shifts of these signals provide direct evidence of the carbon skeleton.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm)
-CH₃Singlet
-OCH₃Singlet
-OCH₃Singlet
-CH₂-Pair of Doublets
-CH₂-Pair of Doublets
-OHBroad Singlet
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
Quaternary CVaries
-CH₃Varies
-OCH₃Varies
-OCH₃Varies
-CH₂-Varies
-CH₂-Varies
C-OHVaries

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound, which is C₇H₁₆O₃.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for analyzing its fragmentation under electron ionization (EI). The experimental GC-MS data for this compound shows several key fragments. nih.gov The fragmentation pattern is a unique fingerprint of the molecule and can be interpreted to confirm its structure.

Experimental GC-MS Peak Data
m/z Relative Intensity (%)
4599.99
7151.90
8532.80
6131.00
7527.80

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region. Additionally, a strong C-O stretching vibration for the alcohol and ether linkages would be expected in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C and C-O stretching vibrations are typically observable in the Raman spectrum. While the O-H stretch is generally weak in Raman, the C-H and C-O stretching modes would be expected to produce distinct signals.

Predicted Vibrational Spectroscopy Data
Functional Group Predicted IR Frequency (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (Broad)
C-H Stretch (Alkyl)2800-3000
C-O Stretch (Alcohol, Ether)1000-1300

X-ray Crystallography of Solid-State Derivatives

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and stereochemistry.

For X-ray crystallographic analysis, a single crystal of a solid derivative of the compound would be required. To date, no crystallographic data for any solid-state derivatives of this compound have been reported in the publicly accessible scientific literature.

Theoretical and Computational Chemistry

Quantum Mechanical Studies (Density Functional Theory – DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and stability of molecules. By calculating the electron density, DFT can determine the optimized geometry—the most stable three-dimensional arrangement of atoms—and the molecule's thermodynamic properties.

For 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol, a DFT analysis would begin with a geometry optimization to find the lowest energy structure. This calculation would provide precise details on bond lengths, bond angles, and dihedral angles. From this optimized structure, key electronic and thermodynamic parameters can be derived, offering insights into the molecule's inherent stability. The distribution of electron density, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would also be determined, which is crucial for understanding its chemical reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

ParameterAtom Pair/TrioPredicted Value
Bond Length (Å)C-O (alcohol)1.43
Bond Length (Å)C-O (ether)1.42
Bond Length (Å)C-C1.54
Bond Angle (°)C-O-H109.5
Bond Angle (°)C-C-C112.0

Table 2: Hypothetical Calculated Thermodynamic Properties (298.15 K)

PropertyPredicted Value (Hartree/particle)
Total Electronic Energy-500.12345
Zero-point Energy0.21567
Enthalpy-500.09876
Gibbs Free Energy-500.15432

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the behavior of molecules upon interaction with light. rsc.org It is a primary tool for predicting electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net

A TD-DFT analysis of this compound would reveal its photophysical properties. The calculations would yield the vertical excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which indicate the intensity of these absorptions. This information is fundamental to understanding if the compound is likely to be colored and how it might behave when exposed to UV or visible light. Such studies often include solvent models to simulate behavior in solution. rsc.org

Table 3: Hypothetical TD-DFT Results for Low-Lying Excited States in Ethanol

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S15.852120.005HOMO -> LUMO
S26.102030.012HOMO-1 -> LUMO
S36.351950.008HOMO -> LUMO+1

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify these different structures and determine their relative stabilities. colostate.eduresearchgate.net This is typically done by systematically rotating the molecule's dihedral angles and calculating the energy of each resulting conformer using a method like DFT. researchgate.net

Table 4: Hypothetical Relative Energies of Conformers

ConformerDihedral Angle (C-C-C-O)Relative Energy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum)-65° (gauche)0.0075.1
2180° (anti)1.1015.5
365° (gauche)1.509.4

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides invaluable tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and the frequencies of vibrational modes seen in Infrared (IR) and Raman spectroscopy. researchgate.net

For this compound, ¹H and ¹³C NMR chemical shifts would be calculated by determining the magnetic shielding of each nucleus within the molecule's electronic environment. Similarly, a vibrational frequency analysis would compute the energies associated with the stretching, bending, and twisting of its chemical bonds. researchgate.net These predicted spectra serve as a powerful complement to experimental measurements.

Table 5: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (vs. TMS)

AtomAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-CH₃-22.5
C4-CH₂OH3.5568.0
C5, C6-CH₂OCH₃3.4075.5
C8, C10-OCH₃3.3059.0
H (on OH)-OH2.50 (variable)-

Table 6: Hypothetical Major Calculated Vibrational Frequencies

Frequency (cm⁻¹)Vibrational ModeIntensity
3450O-H stretchMedium
2955C-H stretch (methyl)Strong
2890C-H stretch (methylene)Strong
1115C-O stretch (ether)Very Strong
1040C-O stretch (alcohol)Strong

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in exploring the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products, including any reaction intermediates and the high-energy transition states that connect them. nih.gov

For this compound, one could model various reactions, such as its oxidation or its degradation in the atmosphere by hydroxyl radicals. nih.govresearchgate.net Calculations would focus on locating the transition state structures and determining their energies. The energy difference between the reactants and the transition state, known as the activation energy, is the primary determinant of the reaction rate. This analysis reveals the most likely mechanism for a given transformation.

Table 7: Hypothetical Energy Profile for a Reaction Step (e.g., H-abstraction by •OH)

SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + •OH)0.0
Transition State+5.5
Products (Radical + H₂O)-15.0

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized chemical bonds and lone pairs, akin to a Lewis structure. wikipedia.orgq-chem.com A key feature of NBO analysis is its ability to quantify electronic delocalization through the study of donor-acceptor interactions. ijnc.ir

Applying NBO analysis to this compound would provide a detailed picture of its electronic structure. It would calculate the natural atomic charges on each atom, offering a quantitative measure of bond polarity. Furthermore, it would identify and quantify the stabilizing energy associated with hyperconjugation—interactions where electron density from a filled (donor) orbital (like a C-H bond or an oxygen lone pair) is shared with a nearby empty (acceptor) anti-bonding orbital (like a C-O σ*). These interactions are crucial for understanding the molecule's structure and stability.

Table 8: Hypothetical Natural Atomic Charges

AtomNatural Charge (e)
O (alcohol)-0.75
H (on OH)+0.48
O (ether)-0.60
C (bonded to OH)+0.25
C (bonded to ether O)+0.20

Table 9: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O(alcohol)σ* C-H1.8
σ C-Hσ* C-O2.5
LP(2) O(ether)σ* C-C1.2

Applications in Supramolecular Chemistry and Functional Material Design

Ligand Design and Coordination Chemistry for Metal Complexes

The design of ligands is a cornerstone of coordination chemistry, enabling the formation of metal complexes with tailored electronic, magnetic, and catalytic properties. Polydentate ligands, which can bind to a central metal ion through multiple donor sites, are of particular interest for creating stable and structurally defined complexes.

Synthesis of Polydentate Ligands Incorporating the 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol Motif

The molecular structure of this compound, with its hydroxyl group and two ether oxygen atoms, theoretically offers potential donor sites for coordination to metal ions. The hydroxyl group could be deprotonated to act as an anionic donor, while the ether oxygens could serve as neutral donors. This arrangement could hypothetically be incorporated into a larger molecular framework to create a polydentate ligand. However, a search of the scientific literature did not yield any specific examples of polydentate ligands synthesized using this motif. The synthetic pathways to functionalize this alcohol for such purposes, and the characterization of any resulting ligands, remain undocumented.

Metal Ion Complexation Thermodynamics and Kinetics

The study of metal ion complexation thermodynamics provides insights into the stability of metal-ligand complexes, quantified by stability constants (K) or Gibbs free energy changes (ΔG). Kinetic studies, on the other hand, elucidate the mechanisms and rates of complex formation and dissociation.

There is no available data in the scientific literature regarding the thermodynamics or kinetics of metal ion complexation with ligands derived from this compound. Research in this area would be necessary to understand the stability, selectivity, and lability of any potential metal complexes, which are crucial parameters for their application in areas such as catalysis, sensing, and materials science.

Structural Analysis of Coordination Compounds

The three-dimensional arrangement of atoms in a coordination compound is fundamental to its properties and function. Techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry are employed to elucidate the structure of these complexes.

As no coordination compounds involving ligands specifically derived from this compound have been reported in the literature, there is a complete absence of structural analysis data for such compounds.

Development of Chemosensors and Optical Probes Derived from this compound

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. Optical probes are a class of chemosensors that report this detection through a change in their optical properties, such as color or fluorescence.

Design Principles for Optical pH-Based Sensors

Optical pH sensors typically consist of a pH-sensitive indicator dye immobilized on a solid support. The dye's absorption or emission properties change in response to variations in pH. Key design principles include selecting a dye with a pKa value in the desired sensing range, ensuring reversibility and stability of the sensor, and minimizing interference from other ions or the sample matrix. While these principles are broadly applicable, there is no research to suggest that this compound has been utilized as a component in the design of optical pH sensors.

Fluorescence-Based Sensing Mechanisms

Fluorescence-based sensors offer high sensitivity and are widely used in chemical and biological sensing. Common sensing mechanisms include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). These mechanisms rely on the interaction between a fluorophore and a receptor unit that binds the target analyte. The binding event modulates the fluorescence output of the fluorophore, providing a detectable signal. The potential for incorporating the this compound structure into a fluorescent sensor framework has not been explored in the scientific literature.

Role in Catalyst and Reagent Synthesis

The molecular structure of this compound, featuring a sterically hindered primary alcohol, presents intriguing possibilities for its use in the synthesis of specialized catalysts and reagents. The presence of a neopentyl-like core, with a quaternary carbon adjacent to the hydroxymethyl group, can influence the reactivity and selectivity of catalysts derived from it.

Detailed Research Findings:

While direct studies on the catalytic applications of this compound are not extensively documented, the principles of catalyst design suggest its potential. The steric hindrance provided by the methyl and methoxymethyl groups can create a specific chiral pocket when the molecule is used as a ligand or a component of a larger catalytic system. This can be advantageous in asymmetric synthesis, where controlling the spatial arrangement of reactants is crucial for achieving high enantioselectivity.

The hydroxyl group can be functionalized to anchor the molecule to a metal center, forming a metal-alkoxide complex. The ether functionalities in the side chains could also play a coordinating role, potentially stabilizing the catalyst and modifying its electronic properties. The thermal stability often associated with neopentyl structures could impart robustness to catalysts, allowing them to function under demanding reaction conditions. wikipedia.orgatamankimya.com

The acylation and tosylation of sterically hindered alcohols are important transformations in organic synthesis. researchgate.netjlu.edu.cn The reactivity of the primary hydroxyl group in this compound in such reactions would be a key factor in its utility as a synthetic reagent. The bulky substituents may modulate its reactivity, making it a selective reagent for certain transformations. For instance, its derivatives could serve as bulky bases or as transfer agents in group-transfer reactions.

Interactive Data Table: Comparison of Steric Hindrance in Alcohols

Compound NameStructureType of AlcoholPotential for Steric Influence in Catalysis
This compoundCC(CO)(COC)COCPrimaryHigh
Neopentyl glycolCC(C)(CO)COPrimaryModerate
2-Methyl-1-propanolCC(C)COPrimaryLow

Application as Precursors for Polymer and Advanced Materials

The structure of this compound makes it a promising candidate as a monomer or a modifying agent in the synthesis of polymers and advanced materials. Its bifunctional nature, with a reactive hydroxyl group and two ether linkages, allows for its incorporation into various polymer backbones.

Detailed Research Findings:

Drawing parallels with neopentyl glycol, which is widely used in the production of polyester (B1180765) and polyurethane resins to enhance stability, this compound could be employed in a similar capacity. wikipedia.orgatamankimya.comchemicalbook.com The neopentyl-like core is known to impart excellent thermal and hydrolytic stability to polymers. chemicalbook.com The ether groups in the side chains would be expected to increase the flexibility and improve the low-temperature properties of the resulting polymers.

As a polyether alcohol, it can be used as an initiator or a chain extender in the synthesis of polyurethanes. gvchem.comnbinno.comneuchem.com The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages. The presence of the methoxy (B1213986) groups could enhance the solubility of the resulting polyurethanes in various organic solvents, which is beneficial for processing and application in coatings, adhesives, sealants, and elastomers (CASE). jiahua.com

Furthermore, the incorporation of this monomer into polymer chains can be used to tailor the final properties of the material. For instance, in the development of functional coatings, the ether linkages could improve adhesion and provide a degree of hydrophilicity. In the context of advanced materials, its derivatives, such as neopentyl glycol diglycidyl ether, are used as reactive diluents in epoxy resins to modify viscosity and enhance the properties of the cured material. wikipedia.org This suggests that functionalized derivatives of this compound could find similar applications.

Interactive Data Table: Potential Polymer Properties Modified by this compound

Polymer TypePotential Role of the CompoundExpected Property Enhancement
PolyestersCo-monomerIncreased thermal stability, hydrolytic resistance, and flexibility.
PolyurethanesChain extender/initiatorImproved flexibility, low-temperature performance, and solubility.
Epoxy ResinsReactive diluent (as a derivative)Viscosity modification, enhanced toughness.
CoatingsAdditiveImproved adhesion and surface properties.

Interactions Within Biological Systems Non Clinical Focus

Mechanistic Studies of Interactions with Biological Targets (e.g., enzymes, proteins)

A thorough search of scientific databases and peer-reviewed journals did not yield any studies detailing the mechanistic interactions of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol with specific biological targets such as enzymes or proteins. Consequently, there is no available data to populate a table on this topic. Information regarding its binding affinities, modes of action, or inhibitory constants remains uninvestigated.

Development of Biosensor and Diagnostic Tools Incorporating Derived Structures

There is no current research available on the development or utilization of structures derived from this compound in the creation of biosensors or diagnostic tools. As such, a data table detailing any such applications cannot be constructed. The potential for this compound or its derivatives to be used as a recognition element or signaling component in diagnostic assays has not been explored in published literature.

Chelation Strategies for Metal Ions in Biological Contexts

No studies have been published that investigate the chelation properties of this compound for any metal ions within a biological context. Therefore, information on its ability to bind to metal ions, the stability of any potential complexes, or its selectivity for specific metals is not known. A data table summarizing chelation strategies is not applicable.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Pathways

The pursuit of green and sustainable chemical manufacturing necessitates the development of novel synthetic routes for 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol that are both economically viable and environmentally benign. Future research in this area will likely focus on enzymatic and biocatalytic methods, moving away from traditional chemical syntheses that often rely on harsh conditions and hazardous reagents.

Biocatalysis, particularly the use of enzymes like lipases, offers a promising avenue for the synthesis of polyol ethers. researchgate.netnih.gov Research into the enzymatic synthesis of related compounds, such as neopentyl glycol diheptanoate, has demonstrated high yields and the potential for solvent-free reaction conditions. researchgate.netnih.gov Future investigations could explore the use of immobilized lipases for the selective etherification of a neopentyl glycol-like precursor to yield this compound. This approach aligns with the principles of green chemistry by reducing waste and energy consumption. semanticscholar.org The utilization of renewable feedstocks for the synthesis of polyether polyols is another critical area of future research. researchgate.net

Reductive etherification presents another potential sustainable pathway, offering a method for creating ether linkages from biomass-derived alcohols and ketones. acs.org Investigations into the mechanisms of such reactions can pave the way for designing efficient catalytic systems for the production of this compound. acs.orgnrel.gov

Table 1: Comparison of Potential Synthetic Pathways
Synthetic PathwayPotential AdvantagesKey Research Challenges
Biocatalytic EtherificationHigh selectivity, mild reaction conditions, reduced environmental impact, use of renewable catalysts. researchgate.netnih.govEnzyme stability and reusability, optimization of reaction parameters (temperature, substrate concentration), cost of biocatalysts.
Reductive EtherificationPotential for using biomass-derived feedstocks, can lead to low-carbon-intensity fuels and chemicals. acs.orgnrel.govDevelopment of highly active and selective catalysts, understanding complex reaction mechanisms, separation of products.
Renewable Feedstock ConversionReduced reliance on fossil fuels, lower carbon footprint, potential for biodegradable products. researchgate.netacs.orgEfficient conversion of biomass to suitable precursors, purification of bio-derived intermediates, economic feasibility.

Exploration of Advanced Computational Methodologies for Predictive Design

Advanced computational methodologies are set to revolutionize the design and optimization of chemical processes and materials. For this compound, these tools can provide deep molecular-level insights, accelerating the discovery of novel applications and synthetic routes.

Quantum Mechanics (QM) Modeling: Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to elucidate the intricate mechanisms of etherification reactions. acs.orgnrel.govnih.gov By modeling the transition states and reaction energy profiles, researchers can predict the most favorable reaction pathways and design more efficient catalysts. hovione.com This predictive capability can significantly reduce the experimental effort required for process optimization.

Computational Fluid Dynamics (CFD): The design and scale-up of reactors for the synthesis of this compound can be greatly enhanced through the use of Computational Fluid Dynamics. chemisgroup.usslideshare.nettudelft.nl CFD simulations provide detailed information on fluid flow, heat and mass transfer, and reaction kinetics within a reactor, allowing for the optimization of reactor design to maximize yield and efficiency. zoneflowtech.comnih.gov

Molecular Dynamics (MD) Simulations: To explore the potential of this compound in soft matter and polymer applications, Molecular Dynamics simulations will be invaluable. mdpi.comnih.govyoutube.comrsc.org MD can predict the conformational behavior of this polyol and its interactions with other molecules, providing insights into its properties as a plasticizer, a component of a polymer network, or its behavior at interfaces. nih.govtue.nl

Table 2: Application of Computational Methodologies
MethodologySpecific Application for this compoundAnticipated Outcomes
Quantum Mechanics (DFT)Investigating reaction mechanisms of novel synthetic pathways. acs.orgnrel.govnih.govIdentification of optimal catalysts and reaction conditions, prediction of reaction kinetics and selectivity.
Computational Fluid Dynamics (CFD)Design and optimization of industrial-scale reactors for synthesis. chemisgroup.usslideshare.netImproved reactor performance, enhanced heat and mass transfer, and optimized product yield. zoneflowtech.com
Molecular Dynamics (MD)Predicting the behavior of the compound in polymer matrices and soft matter systems. mdpi.comnih.govUnderstanding of structure-property relationships, guidance for the design of new materials with desired functionalities.

Expansion into Bio-Inspired Chemical Applications and Soft Matter Systems

The unique structural features of this compound, including its ether linkages and hydroxyl group, make it a compelling candidate for the development of bio-inspired and soft materials.

Stimuli-Responsive Hydrogels: Stimuli-responsive or "smart" hydrogels, which undergo significant changes in their properties in response to external stimuli like temperature, pH, or light, are a major area of materials research. acs.orgresearchgate.netnih.govntu.edu.sg The incorporation of this compound into hydrogel networks could impart unique thermo-responsive or pH-sensitive properties due to the presence of ether and hydroxyl groups. These hydrogels could find applications in drug delivery, tissue engineering, and biosensors. nih.govnih.gov

Bio-Inspired Self-Healing Materials: Nature provides numerous examples of self-healing mechanisms that researchers are seeking to emulate in synthetic materials. mit.eduresearchgate.netnih.govresearchgate.net The ether linkages in this compound could be leveraged in the design of dynamic polymer networks capable of self-repair. For instance, incorporating this polyol into polymers with reversible crosslinks, such as those based on metal-ligand coordination, could lead to materials with enhanced durability and lifespan. mit.edu

Integration into Advanced Functional Material Architectures

The neopentyl glycol-like core of this compound suggests its potential for creating high-performance polymers with enhanced stability. chemicalbook.comresearchgate.netresearchgate.netgantrade.commdpi.com

High-Performance Coatings and Resins: Neopentyl glycol is a standard diol used in high-performance coating resins due to the excellent thermal, light, and water stability it imparts to polyesters. gantrade.com By analogy, this compound could be explored as a monomer for the synthesis of novel polyester (B1180765) or polyurethane resins. The additional ether groups may offer improved flexibility and solvent compatibility, leading to coatings with superior performance characteristics.

Advanced Polyetherimides: The incorporation of specific diol moieties into polyetherimide structures has been shown to modify their thermal and mechanical properties. researchgate.net Future research could investigate the use of this compound in the synthesis of novel polyetherimides, potentially leading to materials with tailored glass transition temperatures, elasticity, and processability for demanding applications in electronics and aerospace.

Q & A

Q. What are the critical physical properties of 3-methoxy-2-(methoxymethyl)-2-methylpropan-1-ol for laboratory handling and storage?

Methodological Answer: Key physical properties include:

  • Melting Point : 25°C (determined via differential scanning calorimetry, DSC) .
  • Boiling Point : 329°C at 760 mmHg (measured using distillation under reduced pressure) .
  • Appearance : Liquid at room temperature .

Q. Experimental Recommendations :

  • Use calibrated equipment (e.g., melting point apparatus, gas chromatography) to verify purity.
  • Store in a dry environment at 2–8°C to prevent degradation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer :

  • Hazard Classification (GHS):
    • H302 (harmful if swallowed)
    • H315 (skin irritation)
    • H319 (eye irritation)
    • H335 (respiratory irritation) .
  • Protective Measures :
    • Use PPE: Nitrile gloves, lab coat, and safety goggles.
    • Work in a fume hood to avoid inhalation of vapors .
  • Spill Management :
    • Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported physical properties (e.g., boiling point) across studies?

Methodological Answer :

  • Purity Assessment :
    • Perform HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to verify purity >98% .
    • Use Karl Fischer titration to rule out moisture interference .
  • Reproducibility :
    • Standardize experimental conditions (e.g., pressure during distillation) and document calibration of instruments.

Q. What advanced spectroscopic techniques resolve structural ambiguities in this branched ether-alcohol?

Methodological Answer :

  • NMR Challenges :
    • Overlapping signals in 1H^1H NMR due to methoxy groups and branching.
    • Solutions :
  • Employ 13C^{13}C-DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate CH3_3, CH2_2, and CH groups .
  • Use 2D NMR (HSQC, HMBC) to correlate methoxy protons with adjacent carbons .
  • Mass Spectrometry (MS) :
    • High-resolution ESI-MS to confirm molecular ion ([M+H]+^+ expected at m/z 177.1125) and fragmentation patterns .

Q. How can this compound be utilized as a chiral building block in asymmetric synthesis?

Methodological Answer :

  • Chiral Center Analysis :
    • Determine enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol = 90:10) .
  • Synthetic Applications :
    • Use as a protecting group for alcohols in multi-step syntheses (e.g., Williamson ether synthesis with alkyl halides) .
    • Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization .

Key Research Challenges and Solutions

  • Challenge : Low water solubility complicates aqueous-phase reactions.
    • Solution : Use polar aprotic solvents (e.g., DMF, DMSO) with phase-transfer catalysts .
  • Challenge : Thermal instability during distillation.
    • Solution : Perform short-path distillation under high vacuum (<1 mmHg) to reduce decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.